molecular formula C34H37NO4 B104051 Deoxynojirimycin Tetrabenzyl Ether CAS No. 69567-11-9

Deoxynojirimycin Tetrabenzyl Ether

Cat. No.: B104051
CAS No.: 69567-11-9
M. Wt: 523.7 g/mol
InChI Key: HHIIDKLQTCPFQA-KMKAFXEASA-N
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Mechanism of Action

Pharmacokinetics

The solubility of the compound in various solvents has been reported . It is soluble in DMF (15 mg/ml), DMSO (20 mg/ml), and DMSO:PBS (pH7.2) 1:1 (0.5 mg/ml), and slightly soluble in ethanol (0.25 mg/ml) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxynojirimycin Tetrabenzyl Ether typically involves the benzylation of deoxynojirimycin. The process begins with the protection of hydroxyl groups in deoxynojirimycin using benzyl groups. This is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the benzylation process.

Chemical Reactions Analysis

Types of Reactions

Deoxynojirimycin Tetrabenzyl Ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized forms of the compound, while reduction typically regenerates deoxynojirimycin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxynojirimycin Tetrabenzyl Ether is unique due to its specific benzylated structure, which enhances its stability and makes it a valuable intermediate in the synthesis of more complex glucosylceramide synthase inhibitors. This structural modification also allows for more precise studies of enzyme inhibition and metabolic pathways .

Properties

IUPAC Name

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIDKLQTCPFQA-KMKAFXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452394
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-11-9
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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